(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Description
(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a nitro group attached to the thiazole ring and a phenylprop-2-enamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
(E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-10(7-6-9-4-2-1-3-5-9)14-12-13-8-11(19-12)15(17)18/h1-8H,(H,13,14,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFMYKFCECXAMQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The nitrated thiazole is then reacted with (2E)-3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential pesticidal properties
Mechanism of Action
The mechanism of action of (2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with biological targets such as enzymes or receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can disrupt cellular processes. The thiazole ring may also interact with specific molecular targets, leading to inhibition of enzyme activity or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide: can be compared with other thiazole derivatives such as:
Uniqueness
- The presence of the nitro group at the 5-position of the thiazole ring and the phenylprop-2-enamide moiety makes this compound unique. This structural arrangement imparts specific chemical and biological properties that differentiate it from other thiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
